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Compound of Interest

Compound Name: 1-Chloro-4-phenyl-3-buten-2-one

Cat. No.: B8616359

An In-depth Technical Guide on the Chemical Properties of 1-Chloro-4-phenyl-3-buten-2-one

Disclaimer: Initial searches for "1-Chloro-4-phenyl-3-buten-2-one" yielded ambiguous results,
with greater availability of data for the isomeric compound 3-Chloro-4-phenyl-3-butene-2-one.
This guide will focus on the latter, providing a comprehensive overview of its chemical
properties, alongside comparative data for its parent compound, 4-Phenyl-3-buten-2-one, to
offer a thorough understanding for researchers, scientists, and drug development
professionals.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 3-Chloro-4-phenyl-3-
butene-2-one and its parent compound, 4-Phenyl-3-buten-2-one. The data has been compiled
from various sources and is presented for easy comparison.

3-Chloro-4-phenyl-3-butene-2-one

Quantitative data for 3-Chloro-4-phenyl-3-butene-2-one is sparse in publicly available literature.
The following table presents the available information.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8616359?utm_src=pdf-interest
https://www.benchchem.com/product/b8616359?utm_src=pdf-body
https://www.benchchem.com/product/b8616359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8616359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source
CAS Number 53973-14-1 [1]
Molecular Formula C10H9CIO [1]
Molecular Weight 180.63 g/mol [1]
IUPAC Name 3-chloro-4-phenylbut-3-en-2- 1]

one

4-Phenyl-3-buten-2-one (Benzalacetone)

As a widely studied compound, more extensive data is available for 4-Phenyl-3-buten-2-one.

Property Value Source
CAS Number 122-57-6 [2]
Molecular Formula C10H100 [2]
Molecular Weight 146.19 g/mol [3]
Melting Point 39-42 °C [2]
Boiling Point 260-262 °C [2][3]
Flash Point 123 °C (closed cup) [4]

Vapor Pressure

0.01 mmHg (25 °C)

Solubility in Water

1.3 g/L (20 °C)

[3]

Solubility in Organic Solvents

Freely soluble in alcohol,
benzene, chloroform, and
diethyl ether. Very slightly

soluble in petroleum ether.

[2]

Appearance

Colorless to yellowish-green

solid

[5]

Odor

Characteristic, coumarin-like

[5]
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Experimental Protocols

This section details the methodologies for the synthesis and analysis of the subject
compounds.

Synthesis of 4-Phenyl-3-buten-2-one (Claisen-Schmidt
Condensation)

A common method for the synthesis of 4-Phenyl-3-buten-2-one is the Claisen-Schmidt
condensation of benzaldehyde with acetone.

Procedure:

 In a flask equipped with a stirrer and a thermometer, combine 10 ml of freshly distilled
benzaldehyde and 20 ml of acetone. A significant excess of acetone is used to minimize the
formation of the dibenzalacetone byproduct.

o The flask is maintained in a cold-water bath.

e Slowly add 2.5 ml of a 10% sodium hydroxide solution dropwise while stirring, ensuring the
temperature of the reaction mixture does not exceed 30 °C.

 After the addition is complete, continue stirring the mixture for 2 hours at room temperature.

e The reaction mixture can then be worked up by neutralization and extraction to isolate the
product.

Proposed Synthesis of 3-Chloro-4-phenyl-3-butene-2-
one

A direct synthesis protocol for 3-Chloro-4-phenyl-3-butene-2-one is not readily available.
However, a plausible route can be adapted from the synthesis of the structurally similar
compound, (E)-4-(3-Chloro-4-cyclohexyl-phenyl)-3-butene-2-one.[6] This proposed method
involves the condensation of 3-chlorobenzaldehyde with acetone.

Proposed Procedure:
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o Charge a three-necked flask equipped with a stirrer, dropping funnel, and internal
thermometer with 1.0 mol of 3-chlorobenzaldehyde, 60.3 mols of acetone, and 200 ml of
methanol.

o While vigorously stirring the mixture, add a solution of 0.05 mol of potassium hydroxide in 16
ml of water dropwise, maintaining an internal temperature of 20-25°C.

e Continue to stir the mixture for an additional 3 hours.
« Filter off any precipitated solid by-product.

» Neutralize the filtrate by the dropwise addition of glacial acetic acid and then concentrate it
by evaporation under vacuum.

e The residue is then subjected to a liquid-liquid extraction with a mixture of water and ether.

e The ether phase is separated, dried over sodium sulfate, clarified with charcoal, and
evaporated to yield the crude product.

e The crude product can be further purified by high vacuum distillation and recrystallization
from methanol.

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize these compounds.

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to elucidate
the structure. For 4-Phenyl-3-buten-2-one, *H NMR spectra in methanol-ds show
characteristic signals for the methyl group, the vinylic protons, and the aromatic protons.[7]

[8]

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. The IR
spectrum of 3-Chloro-4-phenyl-3-butene-2-one shows characteristic absorption bands for the
carbonyl group and the carbon-carbon double bond.[1]

o Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern of the compounds.
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Reactivity and Biological Activity
Reactivity

Both 3-Chloro-4-phenyl-3-butene-2-one and 4-Phenyl-3-buten-2-one possess an a,[3-
unsaturated ketone functional group, which is a key determinant of their reactivity. This enone
system has two electrophilic sites: the carbonyl carbon and the (3-carbon. This allows for both
1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the double
bond. The presence of the chloro group in 3-Chloro-4-phenyl-3-butene-2-one is expected to
influence the electron density of the double bond and potentially affect its reactivity in addition

reactions.

4-Phenyl-3-buten-2-one is utilized in organic synthesis as a building block for various reactions,
including condensation reactions, cycloadditions, Michael additions, and Grignard reactions.[5]

Biological Activity

While no specific biological activity has been reported for 3-Chloro-4-phenyl-3-butene-2-one, its
parent compound, 4-Phenyl-3-buten-2-one, has been investigated for several biological
activities. It is a known substrate for glutathione S-transferases.[2] Additionally, it has been
identified as a metabolite of the gram-negative entomopathogenic bacterium Xenorhabdus
nematophila and acts as an inhibitor of the enzyme phospholipase A2 (PLA2).[2][9] Some
studies have also suggested that it can act as an immunosuppressant.[2]

Visualizations
Proposed Synthesis Workflow for 3-Chloro-4-phenyl-3-
butene-2-one
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Reactants

Potassium Hydroxide
Reaction Work-up Purification
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Caption: Proposed experimental workflow for the synthesis of 3-Chloro-4-phenyl-3-butene-2-

one.

Structural Relationship
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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